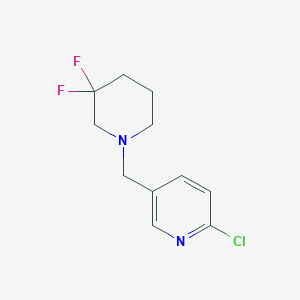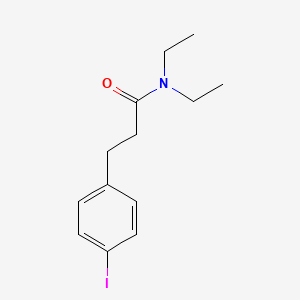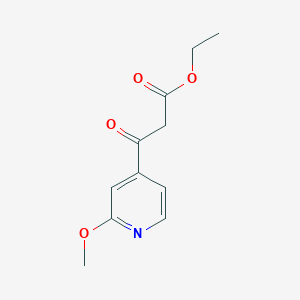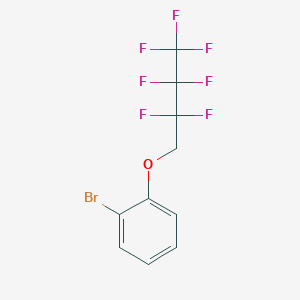
1-Bromo-2-(1H,1H-heptafluorobutoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(1H,1H-heptafluorobutoxy)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom and a heptafluorobutoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(1H,1H-heptafluorobutoxy)benzene typically involves the reaction of 1-bromo-2-hydroxybenzene with 1H,1H-heptafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through techniques such as column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
1-Bromo-2-(1H,1H-heptafluorobutoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(1H,1H-heptafluorobutoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1H,1H-heptafluorobutoxy)benzene in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The heptafluorobutoxy group can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and material science .
Comparison with Similar Compounds
1-Bromo-2-(1H,1H-heptafluorobutoxy)benzene can be compared with other similar compounds such as:
1-Bromo-2-fluorobenzene: This compound has a fluorine atom instead of the heptafluorobutoxy group, resulting in different reactivity and applications.
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound has a tetrafluoroethoxy group, which also imparts unique properties but differs in terms of molecular size and electronic effects.
The uniqueness of this compound lies in its heptafluorobutoxy group, which provides distinct chemical and physical properties compared to other brominated aromatic compounds.
Properties
CAS No. |
1365808-29-2 |
|---|---|
Molecular Formula |
C10H6BrF7O |
Molecular Weight |
355.05 g/mol |
IUPAC Name |
1-bromo-2-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene |
InChI |
InChI=1S/C10H6BrF7O/c11-6-3-1-2-4-7(6)19-5-8(12,13)9(14,15)10(16,17)18/h1-4H,5H2 |
InChI Key |
NVGXDYLZXBQRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(C(C(F)(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
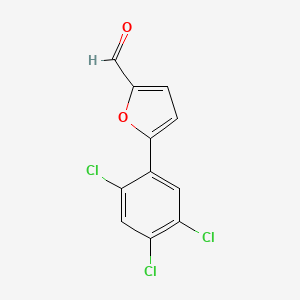
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
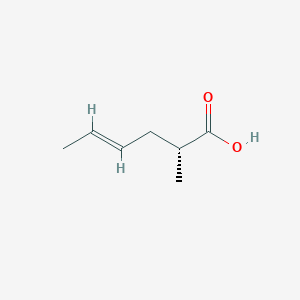
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)

